molecular formula C11H9N5O B2675738 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide CAS No. 2097919-73-6

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide

Cat. No.: B2675738
CAS No.: 2097919-73-6
M. Wt: 227.227
InChI Key: JXLAIYIDDWWXCW-UHFFFAOYSA-N
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Description

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide is an organic compound featuring a tetrazole ring, a phenyl group, and a but-2-ynamide moiety. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry due to their unique structural properties .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole oxides, while substitution reactions on the phenyl group can introduce various functional groups .

Scientific Research Applications

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic the carboxylate group, allowing it to bind to various enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dihydroxybenzothioyl)-1H-tetrazole
  • 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one
  • N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine

Uniqueness

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide is unique due to its combination of a tetrazole ring with a but-2-ynamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-2-3-11(17)13-9-4-6-10(7-5-9)16-8-12-14-15-16/h4-8H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLAIYIDDWWXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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